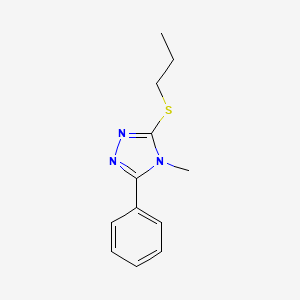![molecular formula C19H19ClF2N2O2 B4933410 (2-Chloro-4,5-difluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B4933410.png)
(2-Chloro-4,5-difluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4,5-difluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and piperazine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,5-difluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the core aromatic structure, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methoxybenzyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
(2-Chloro-4,5-difluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(2-Chloro-4,5-difluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialized materials and coatings.
作用机制
The mechanism of action of (2-Chloro-4,5-difluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Trimethoxyphenylsilane: A compound with a phenyl ring substituted with three methoxy groups .
Uniqueness
(2-Chloro-4,5-difluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O2/c1-26-14-4-2-3-13(9-14)12-23-5-7-24(8-6-23)19(25)15-10-17(21)18(22)11-16(15)20/h2-4,9-11H,5-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHLWKBLGMMOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-Dimethyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4933333.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4933334.png)
![N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide](/img/structure/B4933342.png)
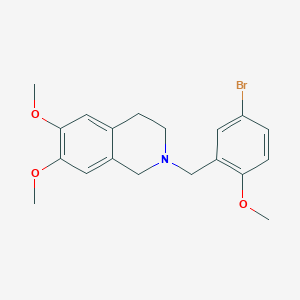
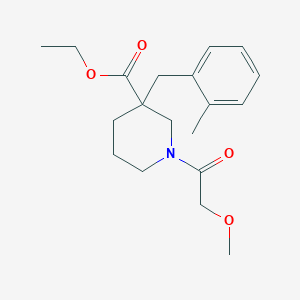
![(6Z)-6-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4933364.png)
![N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4933366.png)
![1-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzene](/img/structure/B4933377.png)
![N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B4933389.png)
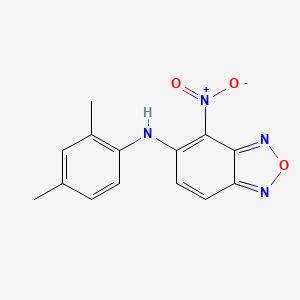
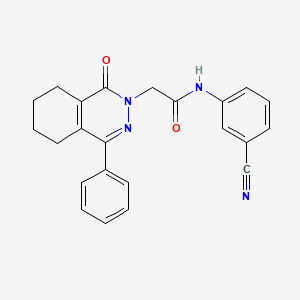
![N,N-dimethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B4933426.png)
![N-[5-(diethylsulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4933429.png)
